FT-1101 vs. (+)-JQ1 Class BET Inhibitors: Superior In Vivo Tumor Growth Inhibition in MV-4-11 AML Xenograft Model
In a direct head-to-head preclinical comparison, FT-1101 demonstrated superior in vivo efficacy relative to BET inhibitors of the (+)-JQ1 chemotype class in the MV-4-11 AML xenograft model [1][2]. FT-1101 treatment resulted in significant tumor growth inhibition including tumor regressions, a level of efficacy not observed with (+)-JQ1 class BET inhibitors under comparable conditions [1]. This superior efficacy was correlated with prolonged drug exposure and a >75% reduction in MYC gene expression that was sustained for at least 12 hours post-dose in tumor tissue [1].
| Evidence Dimension | In vivo tumor growth inhibition and tumor regression |
|---|---|
| Target Compound Data | Significant tumor growth inhibition including tumor regressions; >75% decrease in MYC gene expression sustained for ≥12 hours |
| Comparator Or Baseline | (+)-JQ1 class BET inhibitors: inferior tumor growth inhibition without achieving comparable tumor regressions |
| Quantified Difference | Superior in vivo efficacy including tumor regressions for FT-1101 relative to (+)-JQ1 class; >75% sustained MYC suppression |
| Conditions | MV-4-11 AML xenograft model; oral administration at maximum tolerated dose on schedules ranging from once daily to once weekly |
Why This Matters
For procurement decisions, this direct comparative evidence establishes FT-1101 as a BET inhibitor with demonstrably superior in vivo antitumor activity relative to the most widely used tool compound chemotype, directly relevant for in vivo pharmacology studies and translational research programs.
- [1] Millan DS, et al. FT-1101: A Structurally Distinct Pan-BET Bromodomain Inhibitor with Activity in Preclinical Models of Hematologic Malignancies. Blood. 2015;126(23):1367. doi:10.1182/blood.V126.23.1367.1367 View Source
- [2] Patel MR, Garcia-Manero G, Paquette R, et al. Phase 1 Dose Escalation and Expansion Study to Determine Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the BET Inhibitor FT-1101 As a Single Agent in Patients with Relapsed or Refractory Hematologic Malignancies. Blood. 2019;134(Supplement_1):3907. doi:10.1182/blood-2019-124741 View Source
